Enhanced Oxidative Addition Kinetics of C–I Bond Compared to C–Br in Suzuki-Miyaura Cross-Coupling
2-Chloro-5-iodobenzaldehyde demonstrates superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to its bromo-analog, 5-bromo-2-chlorobenzaldehyde. This advantage stems from the inherently weaker carbon-iodine bond, which undergoes oxidative addition to Pd(0) at a significantly higher rate [1].
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Oxidative Addition |
|---|---|
| Target Compound Data | Aryl Iodide (I > Br >> Cl) |
| Comparator Or Baseline | Aryl Bromide (I > Br >> Cl) |
| Quantified Difference | Iodides react faster; bromides are less reactive. The exact rate difference is catalyst- and condition-dependent. |
| Conditions | General trend for aryl halides in Pd-catalyzed Suzuki-Miyaura cross-coupling |
Why This Matters
Faster oxidative addition enables milder reaction conditions and higher yields in cross-coupling steps, making 2-chloro-5-iodobenzaldehyde the preferred substrate for constructing complex molecular architectures.
- [1] Guram, A. S.; Milne, J. E.; Tedrow, J. S.; Walker, S. D. Science of Synthesis: Cross Coupling and Heck-Type Reactions. 2013, 1, 10. View Source
